Cas no 902856-70-6 (7-chloro-2-(2-ethoxyphenyl)-3H,4H,5H-chromeno2,3-dpyrimidin-4-one)

7-Chloro-2-(2-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is a heterocyclic compound featuring a fused chromene-pyrimidinone core with a chloro substituent at the 7-position and a 2-ethoxyphenyl group at the 2-position. This structure imparts potential reactivity and binding affinity, making it a valuable intermediate in medicinal chemistry and pharmaceutical research. The presence of the ethoxy group enhances solubility and modulates electronic properties, while the chloro substituent offers opportunities for further functionalization. Its rigid polycyclic framework may contribute to selective interactions with biological targets, particularly in the development of kinase inhibitors or other therapeutic agents. The compound’s synthetic versatility and well-defined scaffold support its use in structure-activity relationship studies.
7-chloro-2-(2-ethoxyphenyl)-3H,4H,5H-chromeno2,3-dpyrimidin-4-one structure
902856-70-6 structure
Product Name:7-chloro-2-(2-ethoxyphenyl)-3H,4H,5H-chromeno2,3-dpyrimidin-4-one
CAS No:902856-70-6
MF:C19H15ClN2O3
MW:354.787003755569
CID:5425482
Update Time:2025-06-08

7-chloro-2-(2-ethoxyphenyl)-3H,4H,5H-chromeno2,3-dpyrimidin-4-one Chemical and Physical Properties

Names and Identifiers

    • 7-chloro-2-(2-ethoxyphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one
    • 7-chloro-2-(2-ethoxyphenyl)-3H,4H,5H-chromeno2,3-dpyrimidin-4-one
    • Inchi: 1S/C19H15ClN2O3/c1-2-24-16-6-4-3-5-13(16)17-21-18(23)14-10-11-9-12(20)7-8-15(11)25-19(14)22-17/h3-9H,2,10H2,1H3,(H,21,22,23)
    • InChI Key: ZFRIHDGMAGBUMG-UHFFFAOYSA-N
    • SMILES: C1(C2=CC=CC=C2OCC)NC(=O)C2CC3=C(OC=2N=1)C=CC(Cl)=C3

7-chloro-2-(2-ethoxyphenyl)-3H,4H,5H-chromeno2,3-dpyrimidin-4-one Pricemore >>

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Additional information on 7-chloro-2-(2-ethoxyphenyl)-3H,4H,5H-chromeno2,3-dpyrimidin-4-one

Introduction to 7-chloro-2-(2-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one (CAS No. 902856-70-6)

7-chloro-2-(2-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one, identified by its Chemical Abstracts Service (CAS) number 902856-70-6, is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the chromeno[2,3-d]pyrimidine class, a structural motif known for its broad spectrum of biological activities and potential therapeutic applications.

The molecular structure of 7-chloro-2-(2-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one incorporates a chromeno core fused with a pyrimidine ring system. The presence of a chloro substituent at the 7-position and an ethoxy group at the 2-position of the phenyl ring introduces specific electronic and steric properties that modulate its interactions with biological targets. This unique structural configuration makes it a valuable scaffold for designing novel pharmacological agents.

Recent advancements in drug discovery have highlighted the importance of chromeno derivatives due to their demonstrated efficacy in various disease models. Studies have shown that compounds within this chemical class exhibit inhibitory activity against key enzymes and receptors involved in cancer progression, inflammation, and infectious diseases. The 7-chloro-2-(2-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one structure has been investigated for its potential as an anti-proliferative agent, leveraging its ability to disrupt critical cellular pathways.

One of the most compelling aspects of this compound is its mechanism of action. Preclinical studies suggest that it may interfere with DNA replication and transcription by binding to specific proteins involved in these processes. The chloro and ethoxy substituents are particularly crucial in facilitating these interactions, as they enhance the compound's binding affinity and selectivity. This targeted approach has promising implications for developing therapies with reduced side effects compared to conventional treatments.

The synthesis of 7-chloro-2-(2-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The chromeno core is typically synthesized through cyclization reactions involving appropriately substituted benzene derivatives, while the pyrimidine ring is introduced via condensation or nucleophilic substitution techniques. The introduction of the chloro and ethoxy groups is achieved through selective halogenation and etherification reactions.

In terms of pharmacokinetic properties, 7-chloro-2-(2-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one has been evaluated for its solubility, stability, and metabolic profile. These studies are essential for understanding how the compound behaves within the body and for optimizing its formulation for clinical use. Initial data indicate that it exhibits reasonable bioavailability and moderate metabolic clearance rates, suggesting potential for further development into an oral therapeutic agent.

The compound's potential therapeutic applications extend beyond oncology. Emerging research indicates that it may also have anti-inflammatory and antimicrobial properties. By modulating inflammatory pathways and disrupting bacterial biofilms, it could offer novel treatments for chronic inflammatory diseases and infections resistant to current antibiotics. These findings underscore the versatility of chromeno derivatives as pharmacological tools.

Regulatory considerations are a critical factor in advancing 7-chloro-2-(2-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one into clinical development. Compliance with Good Manufacturing Practices (GMP) and rigorous toxicological assessments are necessary to ensure safety and efficacy before human trials can commence. Collaborations between academic institutions and pharmaceutical companies are often required to navigate these regulatory hurdles efficiently.

The future direction of research on this compound includes exploring its role in combination therapies. By pairing it with other agents that target different aspects of disease pathology, researchers aim to enhance treatment outcomes while minimizing resistance development. Additionally, computational modeling techniques such as molecular docking can be employed to predict new binding interactions and guide structural modifications for improved potency.

In conclusion,7-chloro-2-(2-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one (CAS No. 902856-70-6) represents a promising candidate for further pharmaceutical development. Its unique structural features combined with preliminary biological activity make it a compelling target for drug discovery efforts aimed at addressing unmet medical needs across multiple therapeutic areas.

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